
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A study on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds with N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrated antitumor activity toward a panel of 11 cell lines in vitro, with one compound exhibiting potent inhibitory concentration values Maftei, et al., 2013.
Antimicrobial Activity
Another study synthesized and screened 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2- styrylquinazoline-4(3H)-ones for antibacterial and antifungal activities, revealing that the incorporation of the styryl moiety at the second position of 4(3H) quinazolinone marginally increased biological activity, showing better antibacterial than antifungal activities Gupta, et al., 2008.
Herbicidal Activity
A recent discovery of novel pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors showcased excellent potency against AtHPPD with significant herbicidal activity, highlighting the potential for resistant weed control He, et al., 2020.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, which is then converted to the second intermediate, 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, by reaction with 3-phenylpropyl bromide. The final product is obtained by coupling the second intermediate with 3-(4-isopropoxyphenyl)prop-2-yn-1-ol using a palladium-catalyzed coupling reaction.", "Starting Materials": [ "2,4-dichloroquinazoline", "4-isopropoxybenzohydrazide", "potassium carbonate", "copper(I) iodide", "3-phenylpropyl bromide", "3-(4-isopropoxyphenyl)prop-2-yn-1-ol", "palladium(II) acetate", "triethylamine", "N,N-dimethylformamide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione by reaction of 2,4-dichloroquinazoline with 4-isopropoxybenzohydrazide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide at 120°C for 24 hours.", "Step 2: Conversion of the first intermediate to 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione by reaction with 3-phenylpropyl bromide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide at 120°C for 24 hours.", "Step 3: Coupling of the second intermediate with 3-(4-isopropoxyphenyl)prop-2-yn-1-ol using a palladium-catalyzed coupling reaction in the presence of triethylamine, palladium(II) acetate, and acetic acid in ethyl acetate at room temperature for 24 hours.", "Step 4: Purification of the final product by column chromatography using ethyl acetate and water as eluents." ] } | |
Numéro CAS |
1359176-17-2 |
Formule moléculaire |
C28H26N4O4 |
Poids moléculaire |
482.54 |
Nom IUPAC |
3-(3-phenylpropyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-18(2)35-22-13-10-20(11-14-22)25-30-26(36-31-25)21-12-15-23-24(17-21)29-28(34)32(27(23)33)16-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18H,6,9,16H2,1-2H3,(H,29,34) |
Clé InChI |
AASFJKHJMUMAOP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)
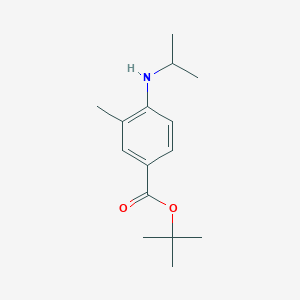
![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)
![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)
![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805804.png)
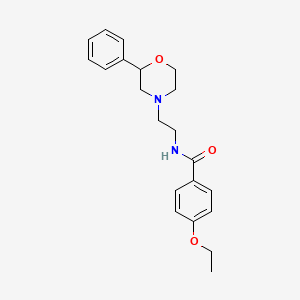
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2805809.png)

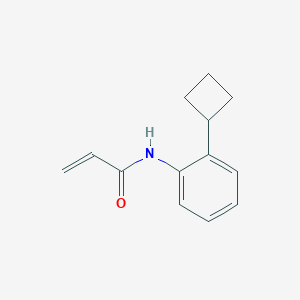
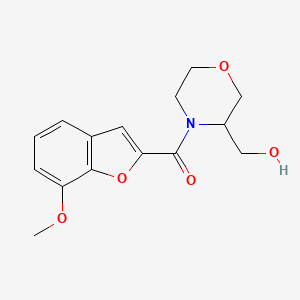
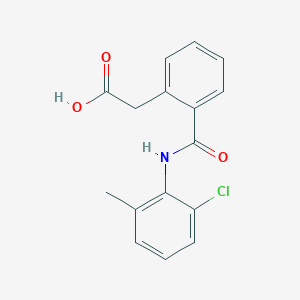
![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)